molecular formula HN6OPS B14689535 Phosphorodiazidothioic O-acid CAS No. 25841-92-3

Phosphorodiazidothioic O-acid

Cat. No.: B14689535
CAS No.: 25841-92-3
M. Wt: 164.09 g/mol
InChI Key: JWDKQXRAVNXBSP-UHFFFAOYSA-N
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Description

Phosphorodiazidothioic O-acid is a phosphorus-containing compound characterized by a thio (sulfur) group replacing one oxygen atom in the phosphate backbone, along with two azide (-N₃) substituents. These compounds are pivotal in organic synthesis, agrochemicals, and biochemical applications due to their unique reactivity and stability imparted by sulfur substitution .

Properties

CAS No.

25841-92-3

Molecular Formula

HN6OPS

Molecular Weight

164.09 g/mol

IUPAC Name

diazido-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/HN6OPS/c1-3-5-8(7,9)6-4-2/h(H,7,9)

InChI Key

JWDKQXRAVNXBSP-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=NP(=S)(N=[N+]=[N-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodiazidothioic O-acid typically involves the reaction of phosphorus pentachloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiazidothioic O-acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced phosphorus compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions can include various phosphorus oxides, reduced phosphorus compounds, and substituted derivatives of this compound.

Scientific Research Applications

Phosphorodiazidothioic O-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phosphorodiazidothioic O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptor sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Phosphorothioic acids differ in substituents (alkyl, aryl, halides, azides) and sulfur placement (thioate vs. thiol ester). Below is a comparative analysis of key analogs:

Phosphorodiazidothioic O-Acid vs. Diethyl Phosphorochlorothioate

  • Diethyl Phosphorochlorothioate (): Features a chlorine atom and two ethyl groups. Its structure is O,O-diethyl thiophosphoryl chloride (CAS synonyms include O,O-Diethyl phosphorothiochloridate). Key Properties: High electrophilicity due to the chloride group, making it reactive in nucleophilic substitutions. Applications: Intermediate in pesticide synthesis (e.g., organophosphate insecticides) .
  • Sulfur substitution likely reduces polarity compared to oxo analogs, affecting solubility .

Comparison with Methylphosphonothioic O,O-Acid

  • Methylphosphonothioic O,O-Acid (): Contains a methyl group and sulfur at the non-bridging position. Molecular Formula: CH₅O₂PS (CAS 5994-73-0). Acidity: Similar to diethyl phosphorothioate, with pKa ~1.5 (slightly higher than oxo-phosphates due to sulfur’s reduced solvation) . Applications: Used in synthesizing thio-nucleotides for biochemical studies .

Comparison with Propylphosphonothioic O,O-Acid

  • Propylphosphonothioic O,O-Acid (): Propyl substituent increases hydrophobicity. Molecular Formula: C₃H₉O₂PS (CAS 27797-35-9). Reactivity: Longer alkyl chains may stabilize the compound against hydrolysis but reduce electrophilicity compared to methyl or ethyl analogs .

Data Table: Comparative Properties of Phosphorothioic Acid Derivatives

Compound Substituents Molecular Formula pKa Key Applications CAS RN
Diethyl Phosphorochlorothioate Cl, 2 ethyl groups C₄H₁₀ClO₂PS ~1.5* Pesticide intermediates Multiple
Methylphosphonothioic O,O-Acid Methyl, S CH₅O₂PS 1.49 Nucleotide synthesis 5994-73-0
Propylphosphonothioic O,O-Acid Propyl, S C₃H₉O₂PS N/A Chemical intermediates 27797-35-9
Phosphorodithioic Acid (e.g., Methidathion) Complex S-ester Varies N/A Insecticides (e.g., Methidathion) 950-37-8

*Estimated based on diethyl phosphorothioate analogs .

Key Research Findings

Acidity and Solubility Trends

  • Thio-phosphorus acids exhibit slightly higher pKa values than their oxo counterparts (e.g., diethyl phosphate pKa = 1.37 vs. diethyl phosphorothioate pKa = 1.49) due to sulfur’s lower electronegativity and solvation effects .

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